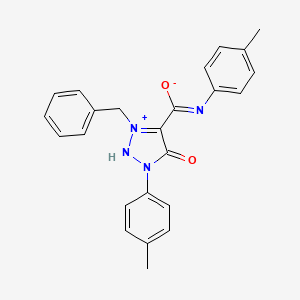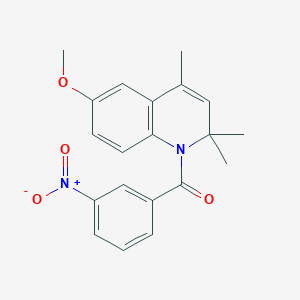![molecular formula C30H33N5O3 B11038368 6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11038368.png)
6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyranoquinoline structure, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: A related compound with a similar core structure but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl:
Uniqueness
6,8,8,9-Tetramethyl-3-[6-oxo-2-(4-phenylpiperazino)-1,6-dihydro-4-pyrimidinyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one is unique due to its combination of multiple functional groups and complex structure, which may confer specific properties and reactivity not found in simpler related compounds
Properties
Molecular Formula |
C30H33N5O3 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-4-yl]-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C30H33N5O3/c1-19-18-30(2,3)33(4)25-17-26-20(14-22(19)25)15-23(28(37)38-26)24-16-27(36)32-29(31-24)35-12-10-34(11-13-35)21-8-6-5-7-9-21/h5-9,14-17,19H,10-13,18H2,1-4H3,(H,31,32,36) |
InChI Key |
HYZFRXAXOLLMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCN(CC5)C6=CC=CC=C6)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11038285.png)

![3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11038305.png)
![4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11038311.png)
![N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11038315.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038323.png)
![tetramethyl 6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038327.png)

![7',7',9'-trimethyl-6',7'-dihydro-1'H-spiro[cycloheptane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11038339.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11038340.png)

![dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038358.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038361.png)
![(1E)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038363.png)
